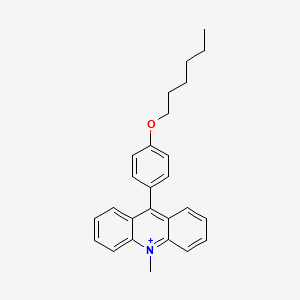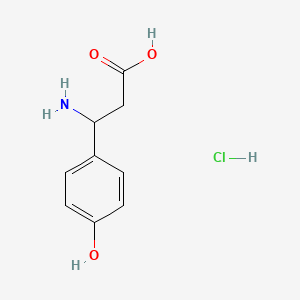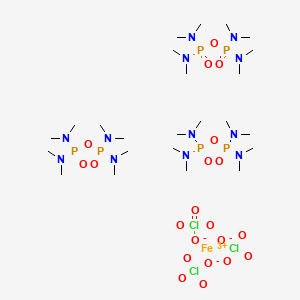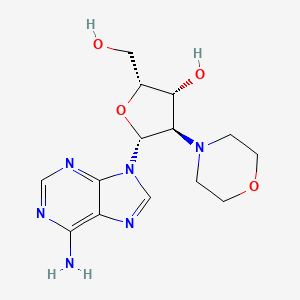
9H-Purin-6-amine, 9-(2-deoxy-2-(4-morpholinyl)-beta-D-xylofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Morpholino-dA is a modified nucleoside analog where the adenine base is attached to a morpholine ring instead of the typical ribose or deoxyribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications. The morpholine ring enhances the stability and binding affinity of the nucleoside, making it a potent tool in antisense oligonucleotide research and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Morpholino-dA typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring, which can be derived from 1,2-amino alcohols or related compounds.
Coupling Reaction: The morpholine ring is then coupled with adenine through a series of reactions involving protection and deprotection steps to ensure selective functionalization.
Cyclization: The intermediate compounds undergo cyclization to form the final morpholino nucleoside structure.
Purification: The final product is purified using chromatographic techniques to obtain high purity 2’-Morpholino-dA.
Industrial Production Methods: Industrial production of 2’-Morpholino-dA follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the morpholine ring and adenine derivatives.
Automated Coupling: Automated systems for coupling and cyclization to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Morpholino-dA undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized under specific conditions to form morpholinone derivatives.
Reduction: Reduction reactions can modify the morpholine ring, altering its electronic properties.
Substitution: The adenine base can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating or acylating agents under mild conditions.
Major Products: The major products formed from these reactions include oxidized morpholinone derivatives, reduced morpholine analogs, and substituted adenine derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Morpholino-dA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Biology: Employed in gene knockdown studies to investigate gene function and regulation.
Medicine: Utilized in the development of antisense oligonucleotide therapies for genetic disorders such as Duchenne muscular dystrophy.
Industry: Applied in the production of diagnostic tools and molecular probes for various biochemical assays.
Wirkmechanismus
The mechanism of action of 2’-Morpholino-dA involves its incorporation into oligonucleotides, where it binds to complementary RNA sequences. This binding sterically blocks the RNA from being translated or spliced, effectively silencing the target gene. The morpholine ring enhances the stability and binding affinity of the nucleoside, making it highly effective in antisense applications.
Vergleich Mit ähnlichen Verbindungen
Phosphorodiamidate Morpholino Oligonucleotides (PMOs): These compounds also contain a morpholine ring and are used in similar antisense applications.
Thiophosphoramidate Morpholino Oligonucleotides (TMOs): These are modified PMOs with sulfur atoms, offering different binding properties and stability.
Peptide-Conjugated Phosphorodiamidate Morpholino Oligonucleotides (PPMOs): These compounds are conjugated with peptides to enhance cellular uptake and efficacy.
Uniqueness: 2’-Morpholino-dA is unique due to its specific modification at the 2’ position, which enhances its binding affinity and stability compared to other morpholino derivatives. This makes it particularly effective in applications requiring high specificity and stability.
Eigenschaften
CAS-Nummer |
134934-92-2 |
|---|---|
Molekularformel |
C14H20N6O4 |
Molekulargewicht |
336.35 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-morpholin-4-yloxolan-3-ol |
InChI |
InChI=1S/C14H20N6O4/c15-12-9-13(17-6-16-12)20(7-18-9)14-10(11(22)8(5-21)24-14)19-1-3-23-4-2-19/h6-8,10-11,14,21-22H,1-5H2,(H2,15,16,17)/t8-,10-,11+,14-/m1/s1 |
InChI-Schlüssel |
RMSRBWKOCGUIKO-GCDPNZCJSA-N |
Isomerische SMILES |
C1COCCN1[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
Kanonische SMILES |
C1COCCN1C2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


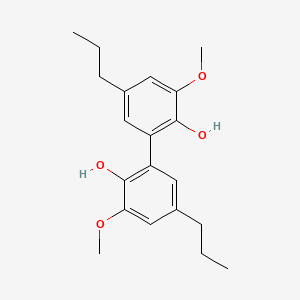
![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)
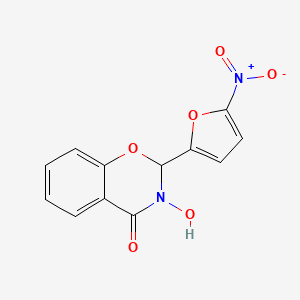
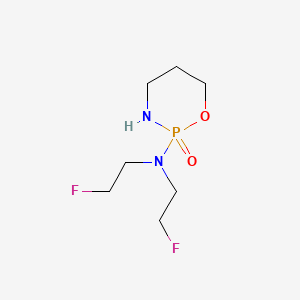
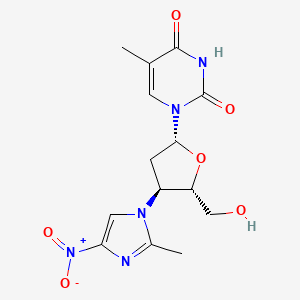
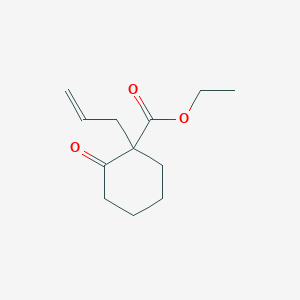
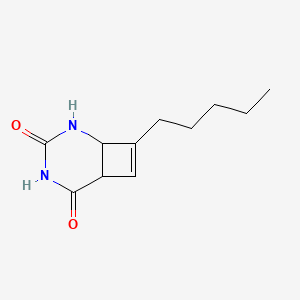

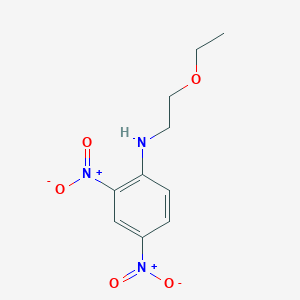
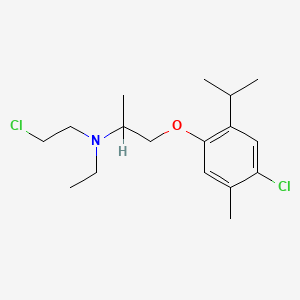
![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
